

Large-scale synthesis and purification of 1-(Cyclohexylmethyl)piperazine.

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Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345

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An Application Note for the Large-Scale Synthesis and Purification of **1-(Cyclohexylmethyl)piperazine**

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Abstract

This document provides a comprehensive guide to the large-scale synthesis and purification of **1-(Cyclohexylmethyl)piperazine** (CAS No: 57184-23-3), a key intermediate in pharmaceutical development. We present a detailed protocol based on the robust and scalable reductive amination pathway, chosen for its efficiency and operational simplicity.^{[1][2]} This guide explains the causality behind critical process decisions, from reagent selection to purification strategies, ensuring technical accuracy and field-proven insights. Protocols for vacuum distillation and salt precipitation are detailed for purification, providing flexibility based on downstream requirements. This note is intended for researchers, chemists, and drug development professionals involved in chemical process scale-up.

Introduction and Strategic Overview

1-(Cyclohexylmethyl)piperazine is a substituted piperazine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, combining a bulky cyclohexyl group with the versatile piperazine ring, makes it a valuable scaffold in medicinal chemistry.

The primary synthetic strategy detailed herein is the direct reductive amination of cyclohexanecarboxaldehyde with piperazine. This one-pot approach is highly favored in industrial settings over multi-step alternatives, such as the alkylation of a protected piperazine followed by deprotection, because it minimizes unit operations, reduces waste, and often leads to higher overall yields.^{[1][3]} The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; its mild nature prevents the premature reduction of the starting aldehyde and selectively reduces the iminium ion intermediate formed *in situ*.^[4]

Purification is addressed through two orthogonal, scalable methods: high-vacuum distillation for direct isolation of the liquid free-base and crystallization via salt formation for scenarios requiring a solid, highly purified intermediate.

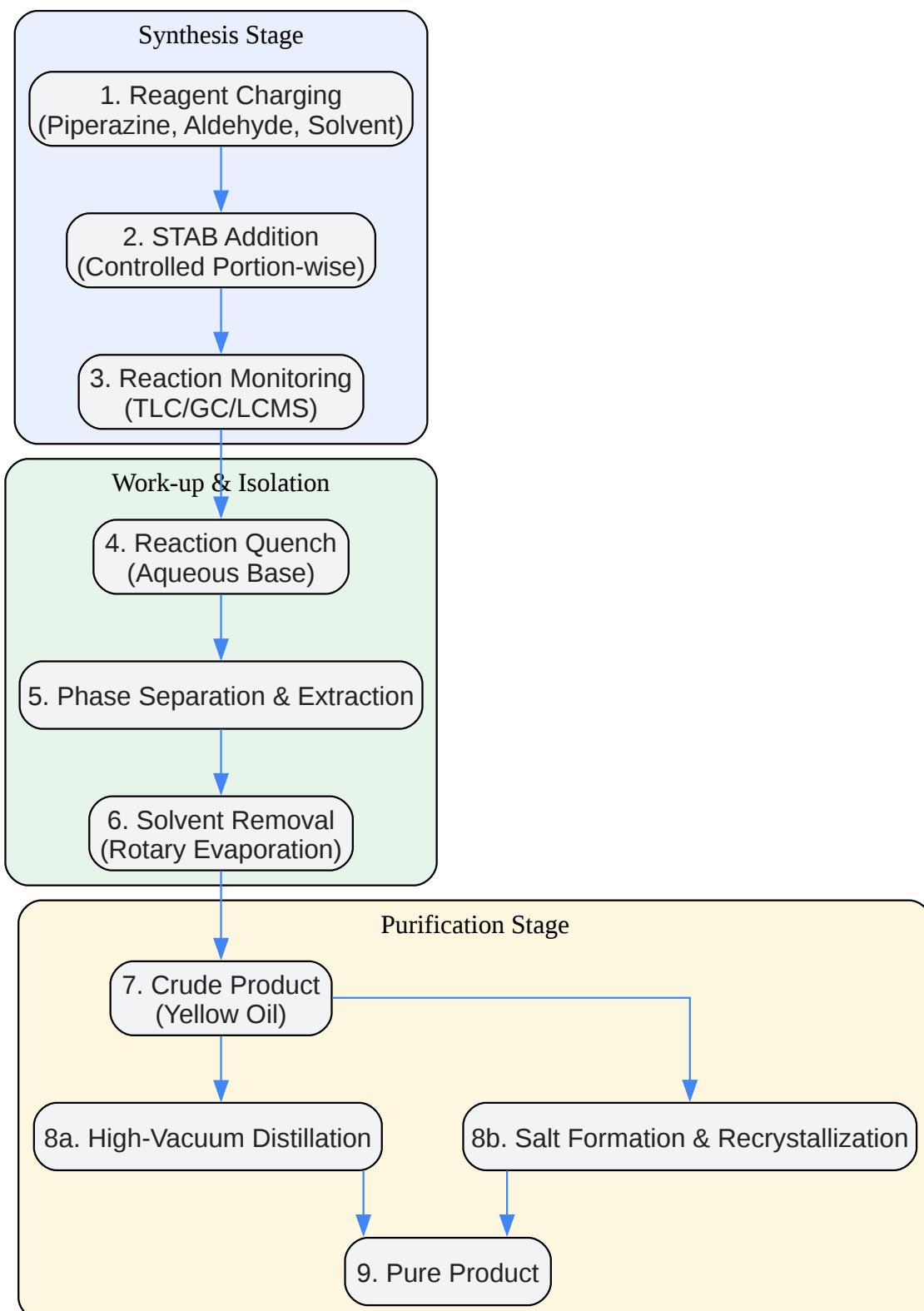
Physicochemical Properties of 1-(Cyclohexylmethyl)piperazine

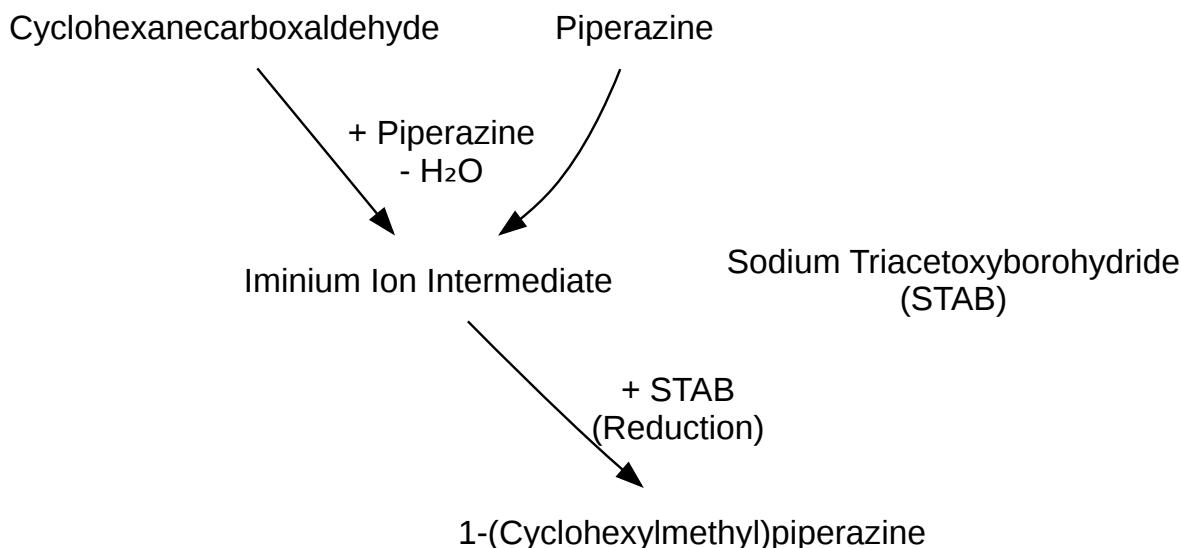
Property	Value	Source
CAS Number	57184-23-3	[5]
Molecular Formula	C ₁₁ H ₂₂ N ₂	[6]
Molecular Weight	182.31 g/mol	[5]
Boiling Point	230-231 °C (lit.)	[5]
Density	0.938 g/mL at 25 °C (lit.)	[5]
Refractive Index	n _{20/D} 1.4950 (lit.)	[5]
Appearance	Colorless Liquid	[6]

Process Chemistry and Synthesis Protocol

The synthesis proceeds via the formation of an iminium ion from cyclohexanecarboxaldehyde and piperazine, which is then reduced by sodium triacetoxyborohydride (STAB).

Overall Synthesis Workflow





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